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Compound of Interest

Compound Name: Ibrutinib D5

Cat. No.: B8058581

Get Quote

Executive Summary & Chemical Identity
Ibrutinib-d5 (specifically the phenoxy-d5 isotopologue) serves as the critical stable isotope-

labeled internal standard (SIL-IS) for the precise quantification of Ibrutinib in biological

matrices. As a first-in-class Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib requires rigorous

pharmacokinetic (PK) monitoring due to its covalent binding mechanism and rapid metabolism.

The d5-isotopologue is preferred over d3 variants because the +5 Da mass shift minimizes

signal interference (cross-talk) from the naturally occurring M+2 isotope of the analyte,

ensuring high selectivity in LC-MS/MS assays.
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Parameter Specification

Common Name Ibrutinib-d5 (Phenoxy-d5)

CAS Number 1553977-17-5

Chemical Name

1-[(3R)-3-[4-amino-3-[4-(phenoxy-2,3,4,5,6-

d5)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-

piperidinyl]-2-propen-1-one

Molecular Formula C₂₅H₁₉D₅N₆O₂

Exact Mass 445.26 g/mol

Isotopic Purity ≥ 99 atom % D

Solubility DMSO (>30 mg/mL), Methanol, Ethanol

Storage -20°C (Hygroscopic; store desiccated)

Structural Architecture & Isotopic Placement
The fidelity of an internal standard depends on the position of the deuterium labels. For CAS

1553977-17-5, the five deuterium atoms are located on the terminal phenyl ring of the

phenoxyphenyl moiety.

Structural Logic
Metabolic Stability: The phenoxy group is metabolically robust compared to the piperidine

ring, which undergoes oxidative opening (forming the dihydrodiol metabolite). Labeling the

phenoxy ring ensures the internal standard tracks the parent compound without undergoing

"label loss" during early metabolic phases in the source.

Fragmentation Retention: In MS/MS, the primary fragmentation pathway often cleaves the

amide bond or the piperidine ring. By labeling the "core" phenoxy side, specific MRM

transitions (e.g., m/z 446 → 309) retain the label, verifying the identity of the IS.

Synthesis Route (Building Block Approach)
High-fidelity Ibrutinib-d5 is synthesized via a convergent building block strategy rather than

Hydrogen-Deuterium (H/D) exchange, which yields random labeling.
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Starting Material: Perdeuterated phenol (Phenol-d5) or Bromobenzene-d5.

Coupling: The deuterated phenyl group is coupled to the pyrazolo[3,4-d]pyrimidine core via a

Suzuki-Miyaura reaction.

Final Assembly: The piperidine linker is attached, followed by the acryloyl chloride reaction to

form the reactive Michael acceptor tail.

Mechanism of Action: Covalent Inhibition
Understanding the binding mechanism is crucial for bioanalysis because Ibrutinib binds

irreversibly to BTK. In clinical samples, the "free" drug is measured, but the "bound" drug

remains in the tissue/cell pellet.

Ibrutinib functions as a Michael acceptor, forming a covalent bond with Cysteine 481 (Cys481)

in the ATP-binding pocket of BTK.
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Figure 1: Mechanism of irreversible BTK inhibition by Ibrutinib via Cys481 alkylation.

Bioanalytical Protocol (LC-MS/MS)
This protocol outlines a validated method for quantifying Ibrutinib in human plasma using

Ibrutinib-d5.

A. Sample Preparation (Protein Precipitation)
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Rationale: Liquid-Liquid Extraction (LLE) is possible but Protein Precipitation (PPT) is preferred

for high-throughput clinical assays due to Ibrutinib's high plasma protein binding (~97%).

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

IS Addition: Add 20 µL of Ibrutinib-d5 working solution (500 ng/mL in 50% MeOH).

Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

Agitation: Vortex for 2 minutes at high speed.

Separation: Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes at 4°C.

Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.

B. Chromatographic Conditions[3][4][5][6]
Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm) or equivalent HSS T3.

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

Mobile Phase B: Acetonitrile (LC-MS Grade).

Flow Rate: 0.4 mL/min.

Gradient:

0.0 - 0.5 min: 30% B

0.5 - 3.0 min: 30% → 95% B (Linear Ramp)

3.0 - 4.0 min: 95% B (Wash)

4.0 - 4.1 min: 95% → 30% B

4.1 - 5.5 min: 30% B (Re-equilibration)

C. Mass Spectrometry (MRM Parameters)
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Ionization: ESI Positive Mode.

Source Temp: 500°C.

Spray Voltage: 4500 V.

Analyte
Precursor
(m/z)

Product
(m/z)

Dwell (ms) CE (eV)
Fragment
Origin

Ibrutinib 441.2 304.2 100 35
Core +

Phenoxy

Ibrutinib

(Qual)
441.2 138.1 100 28

Piperidine-

Acryloyl

Ibrutinib-d5 446.2 309.2 100 35
Core +

Phenoxy-d5

Critical Technical Note on MRM Selection: While the m/z 138 fragment is intense, it represents

the piperidine-acryloyl tail. If using Phenoxy-d5, the 138 fragment is unlabeled (mass 138 for

both analyte and IS). You would rely solely on the parent mass (441 vs 446) for separation.

Recommendation: Use the 446.2 → 309.2 transition for the Internal Standard.[1][2] This

fragment contains the deuterated phenoxy ring, ensuring absolute specificity and preventing

interference from potential breakdown products that might mimic the piperidine tail.
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Figure 2: High-throughput LC-MS/MS workflow for Ibrutinib quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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